molecular formula C2H6N2O2 B585479 Carbomethoxyhydrazide-d3 CAS No. 1794752-06-9

Carbomethoxyhydrazide-d3

Cat. No.: B585479
CAS No.: 1794752-06-9
M. Wt: 93.1
InChI Key: WFJRIDQGVSJLLH-FIBGUPNXSA-N
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Description

Carbomethoxyhydrazide-d3 is a deuterated derivative of carbomethoxyhydrazide, a hydrazide compound. It is a stable isotope-labeled compound, commonly used as an internal standard in mass spectrometry-based analyses. The molecular formula of this compound is C2H3D3N2O2, and it has a molecular weight of 93.1.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbomethoxyhydrazide-d3 can be synthesized through the reaction of deuterated methanol with hydrazine hydrate in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 50-60°C. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Carbomethoxyhydrazide-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form different substituted hydrazides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted hydrazides, oxides, and hydrazine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Carbomethoxyhydrazide-d3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for the identification and quantification of chemical compounds.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

    Medicine: Utilized in clinical diagnostics for imaging and diagnosis, as well as in the development of new therapeutic agents.

    Industry: Applied in environmental monitoring to detect pollutants in air, water, soil, and food.

Mechanism of Action

The mechanism of action of carbomethoxyhydrazide-d3 involves its incorporation into biochemical pathways as a stable isotope-labeled compound. It acts as a tracer, allowing researchers to monitor the movement and transformation of molecules within biological systems. The molecular targets and pathways involved include metabolic enzymes and transport proteins that interact with the labeled compound.

Comparison with Similar Compounds

Carbomethoxyhydrazide-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in analytical studies. Similar compounds include:

    Carbomethoxyhydrazide: The non-deuterated form, used in similar applications but lacks the stability provided by deuterium labeling.

    Methoxycarbonylhydrazine: Another hydrazide compound with similar chemical properties but different labeling.

This compound stands out for its specific use in isotope labeling, making it a valuable tool in various scientific research fields.

Properties

IUPAC Name

trideuteriomethyl N-aminocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O2/c1-6-2(5)4-3/h3H2,1H3,(H,4,5)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJRIDQGVSJLLH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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